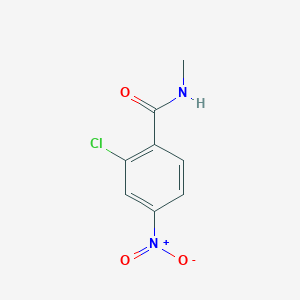

2-chloro-N-methyl-4-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHDDZVTQOVWRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Substituted Benzamide Chemistry

Substituted benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group, with additional substituents on the aromatic ring. These compounds are of significant interest to the scientific community due to their diverse biological activities and their utility as versatile building blocks in the synthesis of more complex molecules. The properties and reactivity of a substituted benzamide (B126) are heavily influenced by the nature and position of its substituents.

The class of substituted benzamides has been investigated for its potential in modulating dopaminergic neurons. While initial research focused on compounds like sulpiride, more contemporary studies have explored newer derivatives. These compounds are recognized for their potential therapeutic applications, acting as bioactive molecules. chemdiv.comnih.gov The amide group itself is a crucial intermediate for creating a wide array of biologically active molecules. chemdiv.com Aromatic amides are valued for their stability and the relative ease with which they can be synthesized from commercially available materials. chemdiv.com

The specific compound, 2-chloro-N-methyl-4-nitrobenzamide, possesses a unique combination of functional groups that define its chemical character. The chloro and nitro groups are electron-withdrawing, which can influence the reactivity of the aromatic ring and the amide group. The N-methyl group can affect the compound's solubility, conformation, and biological interactions.

Significance As a Research Target in Organic Synthesis

The primary significance of 2-chloro-N-methyl-4-nitrobenzamide in academic research lies in its role as an intermediate and a building block in organic synthesis. The synthesis of various N-substituted benzamide (B126) derivatives is a common practice in medicinal chemistry to explore their potential as therapeutic agents. For instance, series of such compounds are often synthesized and evaluated for their anti-proliferative activities against various cell lines.

The synthesis of a related compound, 2-chloro-4-nitrobenzamide, can be achieved by reacting 2-chloro-4-nitrobenzoyl chloride with ammonia (B1221849) solution. chemsrc.com It is plausible that a similar synthetic strategy could be employed for this compound, by using methylamine (B109427) instead of ammonia. The general synthesis of N-substituted benzamides often involves the reaction of a substituted benzoic acid with an amine, sometimes facilitated by coupling agents. mdpi.com

The reactivity of the functional groups in this compound makes it a versatile synthetic intermediate. For example, the nitro group can be reduced to an amino group, which can then undergo a variety of further chemical transformations. This allows for the introduction of new functionalities and the construction of more complex molecular architectures.

Scope and Objectives of Contemporary Research on the Compound

Classical Approaches to Substituted Benzamides

Traditional methods for synthesizing substituted benzamides have long been the foundation of organic synthesis, offering reliable and well-understood routes to these important compounds.

Acyl Chloride Formation and Amidation Reactions

A primary and widely employed method for the synthesis of this compound involves a two-step process starting from 2-chloro-4-nitrobenzoic acid. solubilityofthings.comchemspider.comnih.gov The initial step is the conversion of the carboxylic acid to its more reactive acyl chloride derivative, 2-chloro-4-nitrobenzoyl chloride. This is typically achieved by reacting the benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂). nih.gov

Once the acyl chloride is formed, it is then reacted with methylamine (B109427) in an amidation reaction to yield the final product, this compound. prepchem.combiosynth.com This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. The reaction of 2-chloro-4-nitrobenzoyl chloride with ammonia (B1221849) has also been reported to produce 2-chloro-4-nitrobenzamide with a high yield of 90%. prepchem.com

A similar approach, known as the Schotten-Baumann reaction, provides a rapid and straightforward method for synthesizing amide bonds from amines and acyl chlorides. mdpi.com This method has been successfully used to synthesize N-(3-chlorophenethyl)-4-nitrobenzamide from 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride. mdpi.com

Amination Strategies for Halogenated Benzamides

An alternative classical approach involves the direct amination of a halogenated benzamide precursor. In the context of this compound, this would theoretically involve the reaction of a di-halogenated or otherwise activated benzamide with methylamine. This strategy relies on the principles of nucleophilic aromatic substitution (SNAr). chemistrysteps.compressbooks.publibretexts.org

For an SNAr reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) present in the target molecule. chemistrysteps.comnih.gov These groups make the aromatic ring electron-deficient and thus more susceptible to attack by a nucleophile like methylamine. The nitro group's position ortho and para to the chlorine atom in 2-chloro-4-nitrobenzamide is crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. pressbooks.publibretexts.org While direct amination of a suitable precursor is a viable strategy, the acyl chloride route is often more common due to the high reactivity of acyl chlorides.

Advanced Synthetic Transformations and Optimization

Modern synthetic chemistry continuously seeks to improve upon classical methods by developing more efficient, selective, and optimized pathways.

Regioselective Synthesis Pathways

Achieving the desired substitution pattern, or regioselectivity, is a critical challenge in the synthesis of polysubstituted aromatic compounds. For this compound, the specific arrangement of the chloro, methylamino, and nitro groups is essential. The classical acyl chloride route inherently provides the correct regiochemistry, as the starting material, 2-chloro-4-nitrobenzoic acid, already possesses the desired substitution pattern on the benzene (B151609) ring.

However, when considering the synthesis of such molecules from simpler precursors, controlling the regioselectivity of chlorination and nitration reactions becomes paramount. For instance, starting from toluene, a strategic sequence of reactions involving chlorination and nitration would be required. The methyl group is an ortho-, para- director, which could be utilized to introduce the chloro and nitro groups at the desired positions before converting the methyl group to the carboxylic acid and subsequently to the N-methylamide. quora.com Theoretical studies using density functional theory (DFT) have been employed to understand and predict the regioselectivity in reactions involving substituted aromatic compounds, such as the electrophilic attack on bis-allylpalladium intermediates. nih.gov

Investigation of Alternative Precursors and Reaction Conditions

Research into the synthesis of related compounds provides insights into potential alternative precursors and optimized reaction conditions. For example, a novel synthetic route for the Nintedanib intermediate, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, starts from p-nitroaniline. google.com This process involves an initial acylation with a chloroacetic agent, followed by a methylation reaction. google.com This suggests that alternative starting materials, beyond 2-chloro-4-nitrobenzoic acid, could be explored for the synthesis of this compound.

Furthermore, the optimization of reaction conditions is a continuous area of investigation. This can involve exploring different solvents, temperatures, and catalysts to improve yield, reduce reaction times, and enhance the purity of the final product. researchgate.net For instance, in the synthesis of N-substituted benzamides, coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) have been used to facilitate the amide bond formation from a carboxylic acid and an amine. chemicalbook.com

Synthesis of Analogues and Derivatives for Comparative Studies

The synthesis of analogues and derivatives of this compound is crucial for understanding structure-activity relationships (SAR) and for the development of new compounds with potentially enhanced properties.

Researchers have synthesized various series of related benzamides to investigate their biological activities. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized to evaluate their potential as antidiabetic agents. nih.govresearchgate.net The synthesis involved preparing the core structure, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid, and then reacting it with a variety of amines to generate a library of compounds. nih.gov

Similarly, other studies have focused on creating N-substituted benzamide derivatives by modifying the substituent on the amide nitrogen. nih.govresearchgate.net For instance, N-benzhydryl-2-chloro-N-methyl-4-nitrobenzamide and 2-chloro-N-(2-methylpropyl)-4-nitrobenzamide are examples of such derivatives. chemdiv.comnih.gov The synthesis of fluorinated analogues, such as 2-fluoro-N-methyl-4-nitrobenzamide, has also been documented. nih.gov

The synthesis of these analogues often follows similar synthetic strategies to the parent compound, primarily involving the reaction of the corresponding acyl chloride with a diverse range of amines or the coupling of the carboxylic acid with various amines. prepchem.comfarmaciajournal.com The data gathered from studying these derivatives, including their physicochemical properties and biological activities, is invaluable for guiding the design of new and more effective molecules.

Below is a table summarizing some of the synthesized analogues and their starting materials:

| Derivative/Analogue | Starting Material 1 | Starting Material 2 |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide nih.gov | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride | Various anilines/amines |

| N-(4-bromo-2-methylphenyl)-2-chloro-4-nitrobenzamide sigmaaldrich.com | 2-chloro-4-nitrobenzoic acid | 4-bromo-2-methylaniline |

| 2-chloro-N-(2-methylphenyl)benzamide researchgate.net | 2-chlorobenzoyl chloride | 2-methylaniline |

| N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide researchgate.net | 2-nitrobenzoyl chloride | 2-chloro-4-nitroaniline |

| 2-Fluoro-N-methyl-4-nitrobenzamide nih.gov | 2-fluoro-4-nitrobenzoic acid | Methylamine |

| N-benzhydryl-2-chloro-N-methyl-4-nitrobenzamide nih.gov | 2-chloro-4-nitrobenzoyl chloride | N-methyl-N-benzhydrylamine |

| 2-chloro-N-(2-methylpropyl)-4-nitrobenzamide chemdiv.com | 2-chloro-4-nitrobenzoyl chloride | Isobutylamine |

Reactivity of the Nitro Group

The nitro group is a powerful modulator of the chemical properties of the aromatic ring to which it is attached. Its strong electron-withdrawing nature is central to the molecule's reactivity, influencing both the reduction potential of the nitro group itself and the susceptibility of the aromatic ring to nucleophilic attack.

Reduction Pathways to Amino Derivatives

The conversion of the nitro group in aryl nitro compounds into an amino group (an aniline (B41778) derivative) is a fundamental transformation in organic synthesis. wikipedia.org A variety of reagents and reaction conditions can accomplish this reduction, with the choice often depending on the presence of other functional groups within the molecule. wikipedia.org

Common methods applicable to the reduction of the nitro group in this compound include:

Catalytic Hydrogenation : This is a widely used industrial method. The reaction is typically carried out using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under an atmosphere of hydrogen gas. wikipedia.org Triethylsilane can also be used as a hydrogen source in a process called transfer hydrogenation, which can be performed with very low loadings of a palladium catalyst. organic-chemistry.org

Metal-Acid Systems : The use of a metal, such as iron, tin, or zinc, in the presence of an acid (commonly hydrochloric acid or acetic acid) is a classic and effective method for nitro group reduction. wikipedia.org For instance, tin and hydrochloric acid are frequently used to reduce aromatic nitro groups without affecting other reducible groups like carbonyls. scispace.com

Sulfide (B99878) Reagents : Sodium sulfide or sodium hydrosulfite can be used for the reduction, offering a degree of chemoselectivity in molecules with multiple nitro groups. wikipedia.org

The following table summarizes various reagent systems used for the reduction of nitroarenes, which are applicable to this compound.

Table 1: Comparison of Reagent Systems for Nitro Group Reduction

| Reagent System | Typical Conditions | Comments | Source(s) |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | High efficiency; can sometimes affect other functional groups. | wikipedia.org |

| Metal/Acid | Fe/HCl or Sn/HCl, reflux | Classic, robust method; tolerant of many functional groups. | wikipedia.orgscispace.com |

| Zinc Dust/Ammonium (B1175870) Chloride | Zn, NH₄Cl, aqueous solution | A milder alternative to strong acid systems. | wikipedia.orgscispace.com |

| Sodium Borohydride/Iodine | KBH₄, I₂ | In situ generation of BI₃ as the active reductant. | organic-chemistry.org |

Intermediate reduction products, such as hydroxylamines, can also be formed under specific conditions, for example, by using zinc metal with aqueous ammonium chloride or with Raney nickel and hydrazine (B178648) at controlled, low temperatures. wikipedia.org

Influence of Electron-Withdrawing Character on Aromatic Ring Reactivity

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. libretexts.org This property arises from both an inductive effect (due to the high electronegativity of nitrogen and oxygen) and a resonance effect, where the nitro group delocalizes electron density from the aromatic ring. epa.gov This strong electron withdrawal has two major consequences for the reactivity of the benzene ring in this compound:

Deactivation towards Electrophilic Aromatic Substitution : The reduced electron density in the aromatic ring makes it less attractive to attack by electrophiles.

Activation towards Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the ring makes it highly susceptible to attack by nucleophiles. libretexts.org The nitro group is most effective at activating the ring for SNAr when it is positioned ortho or para to the leaving group (in this case, the chloro substituent). libretexts.orgchemeurope.com This is because the negative charge of the intermediate formed during the reaction can be delocalized onto the electronegative oxygen atoms of the nitro group through resonance, providing significant stabilization. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a chloro substituent and a strongly activating para-nitro group makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This reaction pathway involves the displacement of the chloride ion by a nucleophile.

Site Selectivity in Substitution Reactions

In an SNAr reaction, the nucleophile attacks the carbon atom that bears the leaving group (the ipso-carbon). chemeurope.com For this compound, this is the C-2 position, where the chlorine atom is attached. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

The first step is the addition of the nucleophile to the electron-deficient ring, which breaks the aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemeurope.comyoutube.com The stability of this intermediate is crucial for the reaction to occur. The para-nitro group plays a key role in stabilizing this complex by delocalizing the negative charge. libretexts.org The resonance structures show that the charge is shared by the ortho and para positions relative to the point of attack, and critically, by the oxygen atoms of the nitro group. libretexts.org This delocalization onto the nitro group is a major stabilizing factor that facilitates the reaction. libretexts.org Substituents in the meta position have a much smaller effect on reactivity because they cannot directly participate in this resonance stabilization. libretexts.org

Role of the Chloro Substituent in Reaction Mechanisms

The mechanism proceeds as follows:

Addition Step (Rate-Determining) : A nucleophile attacks the carbon atom bonded to the chlorine, forming the negatively charged Meisenheimer complex. This step is typically slow because it involves the loss of aromaticity. chemeurope.comlibretexts.org

Elimination Step (Fast) : The intermediate complex rapidly rearomatizes by expelling the chloride ion. Since the aromatic system is much more stable, this step is fast and essentially irreversible. chemeurope.com

The ability of chlorine to act as a good leaving group in this context is facilitated by the strong electron-withdrawing effect of the para-nitro group, which makes the carbon atom it is attached to sufficiently electrophilic to be attacked by a nucleophile.

Amide Moiety Transformations

The N-methylbenzamide portion of the molecule also possesses its own characteristic reactivity, although it is generally less reactive than the activated aromatic ring. The resonance stability of the amide bond means that transformations often require forcing conditions or specific activation strategies. nih.gov

Potential transformations of the amide moiety include:

Hydrolysis : Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-chloro-4-nitrobenzoic acid and methylamine.

Reduction : The amide can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would convert the amide group to a secondary amine, yielding 2-chloro-N-methyl-4-nitrobenzylamine. Care would be needed to control the reaction, as the nitro group is also readily reduced.

Transformations via Pro-nucleophiles : Modern synthetic methods allow for more complex transformations. For example, using gem-diborylalkanes as pro-nucleophiles can lead to the formation of enamine or enolate intermediates from amides, which can then be trapped by electrophiles to create a variety of functionalized products like β-ketoamides or γ-aminoketones. nih.gov

Reactions at the Amide Nitrogen : In related systems, such as N-chloro-N-methoxy-4-nitrobenzamide, the N-Cl bond is reactive. This compound undergoes substitution with sodium acetate (B1210297) to replace the chlorine with an acetoxy group, demonstrating that the bond to the amide nitrogen can be a site of chemical transformation. core.ac.uk

Hydrolytic and Aminolytic Reactions

The presence of both a chloro substituent on the aromatic ring and an amide group makes this compound susceptible to nucleophilic attack, leading to hydrolysis and aminolysis.

Hydrolytic Reactions: Under aqueous conditions, particularly in the presence of acid or base catalysts, the amide bond of this compound can undergo hydrolysis to yield 2-chloro-4-nitrobenzoic acid and methylamine. The rate of this reaction is significantly influenced by the pH of the medium. The electron-withdrawing nitro group at the para position enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

In acidic media, the reaction is initiated by the protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methylamine lead to the formation of 2-chloro-4-nitrobenzoic acid.

Base-catalyzed hydrolysis proceeds via the direct attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the methylamide anion (a poor leaving group that is protonated by the solvent), yields the carboxylate salt of 2-chloro-4-nitrobenzoic acid.

Aminolytic Reactions: Aminolysis of this compound involves the reaction with a primary or secondary amine, resulting in the formation of a new amide and the displacement of methylamine. This reaction is a form of nucleophilic acyl substitution. The reactivity of the attacking amine plays a crucial role in the reaction kinetics.

Kinetic studies on analogous compounds, such as 2-chloro-4-nitrophenyl benzoates, with a series of primary amines have provided valuable insights into the reaction mechanism. These studies suggest a stepwise mechanism involving the formation of a tetrahedral intermediate. The rate-determining step can vary depending on the basicity and nucleophilicity of the attacking amine. For instance, a downward curve in a Brønsted-type plot for the reaction of a similar substrate with primary amines indicates a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the basicity of the amine increases. koreascience.kr

The reaction of this compound with amines is expected to follow a similar pattern. The electron-withdrawing nitro group activates the benzene ring towards nucleophilic aromatic substitution, but the primary site of attack for most amine nucleophiles will be the more electrophilic carbonyl carbon of the amide group.

To illustrate the expected trends in aminolysis, the following table presents hypothetical second-order rate constants for the reaction of this compound with various primary amines, based on data from analogous systems.

| Attacking Amine | pKa of Conjugate Acid | Hypothetical k (M⁻¹s⁻¹) |

| Glycine Ethyl Ester | 7.7 | 0.15 |

| Glycylglycine | 8.2 | 0.45 |

| Hydrazine | 8.2 | 15.0 (α-effect) |

| Methylamine | 10.6 | 12.0 |

Note: The values in this table are hypothetical and intended for illustrative purposes to show expected reactivity trends based on analogous compounds. The enhanced reactivity of hydrazine, a so-called α-effect nucleophile, is a noteworthy phenomenon where the nucleophile is significantly more reactive than predicted by its Brønsted basicity.

Intermolecular and Intramolecular Reactivity Modulations

The reactivity of this compound can be significantly influenced by both external factors (intermolecular) and its own structural features (intramolecular).

Intermolecular Modulations: The rate of hydrolytic and aminolytic reactions can be altered by the presence of external catalysts. General acid or general base catalysis can accelerate the breakdown of the tetrahedral intermediate formed during these reactions. For example, studies on the hydrolysis of substituted maleamic acids have demonstrated that external general acids can catalyze the reaction by facilitating proton transfer steps. rsc.org Similarly, the aminolysis of this compound can be subject to catalysis by the non-reacting amine present in the solution, which can act as a general base to deprotonate the tetrahedral intermediate.

Intramolecular Reactivity Modulations: A key feature that can modulate the reactivity of this compound is neighboring group participation (NGP). wikipedia.org NGP, also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular participation can lead to significant rate enhancements and can influence the stereochemical outcome of a reaction.

In the case of this compound, the ortho-chloro substituent does not typically act as a participating group. However, if the N-methyl group were to be replaced with a group containing a nucleophilic center (e.g., a hydroxyl or carboxyl group) at an appropriate distance from the carbonyl carbon, intramolecular catalysis could become a significant factor. For instance, intramolecular nucleophilic catalysis by a neighboring carboxyl group has been shown to be highly efficient in the hydrolysis of certain amides. rsc.org

While direct neighboring group participation by the chloro or nitro groups in the hydrolysis or aminolysis of the amide is not expected to be a dominant pathway, their electronic effects are profound. The strong electron-withdrawing nature of the nitro group, enhanced by the ortho-chloro substituent, significantly increases the electrophilicity of the aromatic ring. This could potentially lead to nucleophilic aromatic substitution (SNAAr) at the chlorine-bearing carbon under forcing conditions with strong nucleophiles, although this would be a competing reaction to the more facile nucleophilic acyl substitution at the amide carbonyl.

The following table summarizes the key reactive sites and potential modulatory effects on this compound.

| Reactive Site | Reaction Type | Modulating Factors |

| Amide Carbonyl | Nucleophilic Acyl Substitution (Hydrolysis, Aminolysis) | - Electron-withdrawing groups (NO₂) enhance reactivity.- Acid/Base Catalysis (Intermolecular).- Potential for Intramolecular Catalysis with appropriate N-substituents. |

| Aromatic Ring (C-Cl) | Nucleophilic Aromatic Substitution (SNAAr) | - Highly activated by ortho/para electron-withdrawing groups (NO₂).- Requires strong nucleophiles and potentially harsh conditions. |

Advanced Spectroscopic and Structural Characterization of 2 Chloro N Methyl 4 Nitrobenzamide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers profound insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-chloro-N-methyl-4-nitrobenzamide is characterized by specific absorption bands that correspond to the vibrational modes of its constituent functional groups. Key absorptions include the N-H stretching vibration of the secondary amide, typically observed in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group presents a strong absorption band around 1640-1680 cm⁻¹.

Furthermore, the presence of the nitro (NO₂) group is confirmed by two distinct, strong stretching vibrations: the asymmetric stretch usually appearing between 1500-1570 cm⁻¹ and the symmetric stretch found in the 1300-1370 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretching vibration is typically observed as a weaker band in the lower frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The N-methyl group (CH₃) typically appears as a doublet in the upfield region of the spectrum, around 2.8-3.0 ppm, due to coupling with the adjacent N-H proton. The amide proton (N-H) itself would likely be observed as a broad quartet downfield, resulting from coupling to the methyl protons.

The aromatic protons on the benzene (B151609) ring exhibit signals in the downfield region, generally between 7.5 and 8.5 ppm. Their specific chemical shifts and splitting patterns are dictated by the electronic effects of the chloro and nitro substituents. For instance, the proton positioned between the chloro and nitro groups would be expected to resonate at a different frequency compared to the other aromatic protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum, typically between 160 and 170 ppm. The N-methyl carbon signal appears in the upfield region.

The aromatic carbons show a range of signals between approximately 120 and 150 ppm. The carbon atom attached to the electron-withdrawing nitro group would be significantly deshielded and appear further downfield, while the carbon bonded to the chlorine atom would also show a characteristic shift. The remaining aromatic carbons can be assigned based on their positions relative to the substituents.

Two-Dimensional NMR Techniques for Structural Connectivity and Conformation

To unambiguously assign all proton and carbon signals and to understand the spatial relationships between atoms, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for example, confirming the coupling between the N-H proton and the N-methyl protons.

Mass Spectrometry (MS)

Mass spectrometry analysis is crucial for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₈H₇ClN₂O₃, corresponding to a molecular weight of approximately 214.6 g/mol .

Although a specific mass spectrum for this compound is not available, data for its isomer, 2-Chloro-N-(4-nitrophenyl)acetamide (CAS No. 17329-87-2), which has the same molecular formula and weight, shows a molecular ion peak [M]⁺ at an m/z of 214. The gas chromatography-mass spectrometry (GC-MS) data for this isomer also identifies major fragment ions.

Table 1: GC-MS Fragmentation Data for the Isomer 2-Chloro-N-(4-nitrophenyl)acetamide

| Property | Value |

|---|---|

| NIST Number | 266952 |

| Molecular Ion Peak (m/z) | 214 |

| Top Peak (m/z) | 138 |

| 3rd Highest Peak (m/z) | 108 |

Data sourced from the NIST Mass Spectrometry Data Center for the isomer 2-Chloro-N-(4-nitrophenyl)acetamide.

The fragmentation pattern would involve the characteristic cleavage of the amide bond and loss of various functional groups.

X-ray Crystallography

Detailed single-crystal X-ray diffraction data for this compound is not found in the reviewed literature. However, analysis of similar structures provides insight into the likely molecular geometry, hydrogen bonding, and conformation.

A definitive crystal structure for this compound has not been published. Therefore, precise bond lengths, angles, and unit cell parameters cannot be provided.

Without a determined crystal structure, a specific analysis of the hydrogen bonding and crystal packing for this compound is speculative. However, the functional groups present—an N-H proton on the amide, a carbonyl oxygen, and two oxygen atoms on the nitro group—are all potential sites for hydrogen bonding.

In related crystalline structures, such as 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide, molecules are linked into chains by N–H⋯O hydrogen bonds involving the amide proton and a sulfonyl oxygen. Another related molecule, N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide, features intermolecular C–H⋯O hydrogen bonds that connect molecules into sheets. It is highly probable that the crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds, likely of the N–H⋯O type, linking the amide group of one molecule to the nitro or carbonyl oxygen of a neighboring molecule.

The solid-state conformation is largely defined by the torsion angles between the phenyl ring and the N-methyl carboxamide substituent. In similar benzamides, there is often a significant dihedral angle between the plane of the aromatic ring and the amide group due to steric hindrance and electronic effects. For instance, in N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide, the dihedral angle between its two aromatic rings is 70.74 (6)°. It is expected that the N-methyl amide group in this compound would be twisted out of the plane of the chloro-nitrophenyl ring. This twist would be influenced by the steric bulk of the ortho-chloro substituent and the formation of intermolecular hydrogen bonds in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific experimental UV-Vis absorption data for this compound is not available in the surveyed literature. The absorption spectrum is expected to be dominated by electronic transitions within the nitro-substituted benzene ring. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. For example, the related compound N-(3-chlorophenethyl)-4-nitrobenzamide shows absorption maxima (λmax) in methanol (B129727) at 239 nm and 290 nm. It is anticipated that this compound would display a similar absorption profile, with characteristic peaks corresponding to π → π* transitions of the aromatic system.

Theoretical and Computational Chemistry Investigations of 2 Chloro N Methyl 4 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-chloro-N-methyl-4-nitrobenzamide. These calculations provide a detailed picture of the molecule's electronic structure and geometry.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy conformation is found.

The optimized geometry reveals key structural parameters. In a related compound, N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide, the dihedral angle between the two aromatic rings was found to be 70.74 (6)°. researchgate.net For this compound, the presence of the chloro and nitro groups on the benzene (B151609) ring, along with the N-methylbenzamide side chain, influences the planarity and bond angles of the molecule. The electronic structure, including the distribution of electron density and the nature of the chemical bonds, is also elucidated through these calculations.

Table 1: Predicted Bond Lengths and Angles for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

|---|---|---|

| Bond Length | C=O | ~1.25 Å |

| C-N (amide) | ~1.35 Å | |

| C-Cl | ~1.74 Å | |

| C-N (nitro) | ~1.48 Å | |

| Bond Angle | O=C-N | ~122° |

| C-C-Cl | ~120° | |

| O-N-O | ~125° |

Note: These are typical values and would be precisely determined by specific DFT calculations for this molecule.

Vibrational Frequency Computations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be correlated with experimental data to confirm the molecular structure and the accuracy of the computational model. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds.

For a series of related 2-chloro-4-nitrobenzamide derivatives, characteristic vibrational frequencies have been reported. nih.gov The carbonyl (C=O) stretching of the amide is typically observed in the range of 1614–1692 cm⁻¹. nih.gov The asymmetric and symmetric stretching of the nitro (NO₂) group are expected around 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov The N-H stretching of the amide bond is found between 3294–3524 cm⁻¹. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3294–3524 nih.gov |

| Carbonyl (C=O) | Stretching | 1614–1692 nih.gov |

| Nitro (NO₂) | Asymmetric Stretching | 1506–1587 nih.gov |

| Nitro (NO₂) | Symmetric Stretching | 1302–1378 nih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In this compound, the electron-withdrawing nature of the chloro and nitro groups is expected to lower the energy of the LUMO, while the benzamide (B126) system contributes to the HOMO. This distribution influences the molecule's electronic transitions and its potential to engage in charge-transfer interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and nitro groups, indicating these are the most electron-rich areas. Conversely, the hydrogen atom of the amide group and parts of the aromatic ring would exhibit positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.

Molecular Modeling and Simulation

Building on the insights from quantum chemical calculations, molecular modeling and simulation techniques are used to explore the interactions of this compound with biological macromolecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

Hydrogen Bonding: The amide and nitro groups can act as hydrogen bond donors and acceptors.

Electrostatic Interactions: The charged regions identified by MEP mapping can form electrostatic interactions with charged amino acid residues.

Hydrophobic Interactions: The aromatic ring can engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. researchgate.net

For this compound, docking studies would involve placing the molecule into the active site of a target protein and scoring the different binding poses based on their interaction energies. The results would highlight the key amino acid residues involved in binding and provide a rationale for the molecule's biological activity.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Type of Interaction | Functional Group Involved | Potential Interacting Residue Type |

|---|---|---|

| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Carbonyl O, Nitro O | Arginine, Lysine, Histidine |

| Hydrophobic | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational stability and dynamics of molecules, providing atomistic insights into their behavior over time. nih.gov These simulations are particularly valuable for understanding how a ligand, such as a benzamide derivative, interacts with a biological target, like a protein's binding site. A key metric used to assess the stability of the system during an MD simulation is the Root Mean Square Deviation (RMSD). bohrium.com A system that reaches and maintains a stable RMSD value throughout the simulation is considered to have found a stable conformation within the binding pocket. nih.govbohrium.com

In studies of related benzamide derivatives, MD simulations have been crucial for validating the results of molecular docking. nih.gov For instance, in a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations were performed on the most active compound to confirm its inhibitory potential. nih.govresearchgate.net The analysis of the RMSD for the ligand-protein complex suggested that the compound remained stable within the binding site of the target proteins, α-glucosidase and α-amylase. nih.govresearchgate.net This stability is indicative of a favorable and sustained binding conformation, which is essential for the molecule's biological activity. researchgate.net

The general methodology for such simulations involves placing the molecule in a simulated physiological environment, typically a water-filled box under periodic boundary conditions, and then calculating the forces between atoms and their subsequent movements over a set period. nih.gov This process reveals the dynamic nature of the molecule and its interactions, offering a more realistic picture than static models can provide. researchgate.net

Structure-Activity Relationship (SAR) Studies based on Computational and Experimental Data

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. These studies often integrate experimental data with computational methods to build predictive models. nih.gov For derivatives related to 2-chloro-4-nitrobenzamide, SAR studies have been successfully employed to understand their potential as enzyme inhibitors. nih.govresearchgate.net

In one such study, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and tested for their in vitro antidiabetic activity. nih.gov The experimental results were then rationalized using computational techniques like molecular docking. nih.govresearchgate.net Docking simulations revealed the specific binding modes of these compounds, identifying key hydrogen bonds, as well as electrostatic and hydrophobic interactions with residues in the active sites of the target enzymes. researchgate.net The insights from these computational models helped to corroborate and explain the observed experimental SAR. nih.govresearchgate.net

Effects of Substituent Position and Electronic Properties

The position and electronic nature of substituents on the benzamide scaffold play a critical role in determining biological activity. The core structure of 2-chloro-4-nitrobenzamide contains two electron-withdrawing groups attached to the benzene ring: the chloro group and the nitro group. epa.gov The nitro group, in particular, is strongly electrophilic and deactivates the aromatic ring through inductive electron withdrawal. epa.gov

SAR studies on related derivatives have demonstrated the profound impact of additional substituents. nih.gov In an investigation of compounds with potential antidiabetic activity, the most potent compound was 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (compound 5o ). nih.gov The SAR analysis revealed that the presence of both an electron-donating group (a methyl group at the 2-position) and an electron-withdrawing group (a nitro group at the 5-position) on the N-phenyl ring was highly favorable for inhibitory activity against both α-glucosidase and α-amylase. nih.govresearchgate.net This specific substitution pattern appears to optimize the electronic and steric properties of the molecule for binding to the enzymatic targets. nih.gov

The table below summarizes the key structural features and their influence on activity for selected compounds from the study.

| Compound Name | Key Substituents on N-phenyl Ring | Observed Activity |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(4-methylphenyl)-4-nitrobenzamide (5a) | 4-methyl | Moderate inhibitory potential. nih.gov |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methylphenyl)-4-nitrobenzamide (5c) | 2-methyl | Moderate inhibitory potential. nih.gov |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o) | 2-methyl, 5-nitro | Found to be the most active inhibitor against both α-glucosidase and α-amylase in the series. nih.govresearchgate.net |

Applications and Derivatization of 2 Chloro N Methyl 4 Nitrobenzamide in Organic Synthesis and Materials Science

Utility as a Key Synthetic Intermediate for Complex Molecules

The true value of 2-chloro-N-methyl-4-nitrobenzamide lies in its role as a versatile intermediate for constructing more elaborate molecular frameworks. The strategic placement of the chloro, nitro, and N-methylbenzamide groups offers a platform for sequential and regioselective chemical reactions. While specific examples of large-scale synthesis originating directly from this compound are not extensively documented in public literature, the utility of its structural analogs is well-established, highlighting its potential.

For instance, closely related halo-nitrobenzamide compounds are critical intermediates in the synthesis of significant pharmaceutical agents. The analogous compound, 2-fluoro-N-methyl-4-nitrobenzamide, is a key intermediate in the preparation of Enzalutamide, a second-generation anti-androgen used in the treatment of prostate cancer. Similarly, the isomeric acetamide (B32628), 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, serves as an intermediate for Nintedanib, a tyrosine kinase inhibitor. bldpharm.com The synthetic pathways for these drugs demonstrate the importance of the halo-nitro-amide scaffold.

Furthermore, the general class of N-substituted-4-nitrobenzamides, synthesized from precursors like 4-nitrobenzoyl chloride, are recognized as "bio-functional hybrid molecules." mdpi.com These structures are crucial for linking different chemical moieties together to create new chemical entities and bioactive compounds, underscoring the role of this compound as a valuable building block in medicinal chemistry and organic synthesis. mdpi.comnih.gov

Precursor in the Synthesis of Dyes and Specialized Chemicals

Chlorinated nitroaromatic compounds are a well-known class of precursors for the synthesis of a wide array of industrial chemicals, including various types of dyes. The presence of the nitro group (a chromophore) and the chloro group (a reactive site for nucleophilic aromatic substitution) on the benzene (B151609) ring makes this compound a suitable starting material for colored compounds.

The general strategy involves the chemical modification of the core structure. For example, the nitro group can be reduced to an amino group (-NH2), which is a key functional group (an auxochrome) in many dye structures. This transformation dramatically alters the electronic properties of the molecule and is a fundamental step in producing azo dyes. A Russian patent describes how 4-nitrobenzamide (B147303), a related compound, is an important intermediate in the synthesis of light-resistant azo pigments and other polymer materials. google.com The presence of the additional chloro and N-methyl groups in this compound allows for further tuning of the final product's properties, such as solubility, color fastness, and affinity for different substrates. Its utility also extends to the synthesis of other specialized chemicals and agrochemicals. nih.gov

Development of Functionalized Derivatives for Material Science Applications

The reactivity of this compound allows for its derivatization into functionalized molecules with applications in materials science. These applications range from the development of novel polymers to potential, though less documented, roles in nanostructured materials.

Currently, there is no direct evidence in the scientific literature linking this compound or its immediate derivatives as precursors for the deposition of nanostructured thin films like nickel sulfide (B99878). Research into nickel sulfide thin films, which are promising for applications in energy storage and catalysis, typically involves single-source precursors such as nickel xanthates or dithiocarbamate (B8719985) complexes. chalcogen.ronanoge.orgelsevierpure.com Other methods include chemical bath deposition using simple nickel and sulfur salts like nickel nitrate (B79036) and sodium thiosulfate. nih.gov While thio- and dithiobiuret (B1223364) precursors have also been explored for depositing nickel sulfide thin films, benzamide-based precursors are not mentioned in this context. researchgate.net

The structure of this compound is inherently bifunctional, making it a candidate for use in polymer chemistry. The term bifunctional implies the presence of at least two reactive sites that can participate in polymerization reactions. In this molecule:

The chloro group can be substituted in nucleophilic aromatic substitution reactions, allowing it to be grafted onto a polymer backbone or to react with another monomer.

The nitro group can be chemically reduced to an amine. This resulting amino group can then be used in condensation polymerization reactions, such as in the formation of polyamides or polyimides.

This dual reactivity allows the compound to act as a linker or a monomer in the synthesis of new polymers. The connection of such building blocks facilitates the creation of hybrid materials and polymers with tailored properties. mdpi.comnih.gov For example, 4-nitrobenzamide is noted as an intermediate for producing polymeric materials. google.com While specific polymers derived from this compound are not detailed, its potential is evident from the established chemistry of its functional groups. The development of polymers based on (meth)acrylamides and other vinyl monomers is a vast field, and functional monomers like this benzamide (B126) derivative offer a route to introduce specific chemical properties into a polymer chain. researchgate.net

Intermediary Role in the Synthesis of Scaffolds for Chemical Biology Research

One of the most significant applications of this compound is its use as a foundational scaffold for creating libraries of new compounds for chemical biology and drug discovery. A molecular scaffold is a core structure that can be systematically modified with different chemical groups to explore how these changes affect biological activity.

A prime example of this approach is demonstrated in a study where a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated as potential antidiabetic agents. In this research, the 2-chloro-4-nitrobenzamide core was first modified with a chlorosulfonyl group, which was then reacted to form a sulfonamide. The N-amide position was then diversified with various alkyl and aryl groups. This created a library of related but distinct molecules.

This work highlights several key aspects of the utility of the benzamide scaffold:

Structural Core: The 2-chloro-4-nitrobenzamide unit provides a rigid and predictable three-dimensional shape.

Points of Diversification: The ability to add substituents at the amide nitrogen and other positions on the ring allows for the generation of molecular diversity.

Structure-Activity Relationship (SAR): By testing the different derivatives, researchers could determine how specific functional groups influenced the compounds' ability to inhibit enzymes like α-glucosidase and α-amylase.

This strategic derivatization shows that the this compound framework is a valuable starting point for developing new biologically active molecules and exploring their interactions with biological targets.

Future Research Directions for 2 Chloro N Methyl 4 Nitrobenzamide

Exploration of Green Chemistry Synthetic Routes

The development of sustainable chemical processes is a paramount goal in modern chemistry. Future research on 2-chloro-N-methyl-4-nitrobenzamide should prioritize the exploration of green synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances.

Current synthetic approaches often rely on conventional methods that may involve harsh reaction conditions and the use of stoichiometric reagents. Alternative, more environmentally friendly strategies could include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the amidation reaction between 2-chloro-4-nitrobenzoyl chloride and methylamine (B109427). Research in related amide syntheses has demonstrated the efficiency of microwave irradiation. nih.govresearchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry can offer an energy-efficient alternative to traditional heating methods. Studies on the synthesis of other heterocyclic compounds have shown that ultrasound can lead to shorter reaction times and high yields. nih.govsciensage.inforesearchgate.net

Biocatalytic Synthesis: The use of enzymes, such as lipases or nitrile hydratases, could provide a highly selective and environmentally benign route to this compound. For instance, nitrile hydratase can convert nitriles to amides under mild, aqueous conditions, and lipases can catalyze amidation reactions. researchgate.netnih.gov A cofactor-free biocatalytic hydrogenation of nitro compounds has also been demonstrated for the synthesis of amines, which could be a key step in alternative synthetic pathways. chemrxiv.org

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for easier scale-up. Investigating the synthesis of this compound in a flow system could lead to a more efficient and reproducible process.

A recent patent for the synthesis of the related compound 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide (B32628) highlights a novel route starting from p-nitroaniline, suggesting that exploration of alternative starting materials and pathways for this compound is a promising area. google.com

Advanced Studies on Reaction Kinetics and Thermodynamics

A thorough understanding of the reaction kinetics and thermodynamics governing the formation of this compound is crucial for optimizing its synthesis and for predicting its stability and reactivity. Future research should focus on:

Kinetic Modeling: Detailed kinetic studies of the reaction between 2-chloro-4-nitrobenzoyl chloride and methylamine would enable the determination of reaction orders, rate constants, and the influence of temperature, concentration, and catalysts on the reaction rate. While direct studies on this specific reaction are lacking, research on the kinetics of hydrogenation of related compounds like p-nitrophenol provides a methodological basis for such investigations. researchgate.net

Thermodynamic Parameter Determination: Experimental techniques such as calorimetry can be employed to determine the enthalpy, entropy, and Gibbs free energy of formation for this compound. nih.govacs.org These thermodynamic parameters are essential for understanding the spontaneity and equilibrium position of the synthesis reaction.

Computational Chemistry: Density Functional Theory (DFT) calculations can be utilized to model the reaction mechanism at a molecular level. Such studies can elucidate the transition state structures, activation energies, and the role of solvents and catalysts in the reaction pathway.

| Parameter | Research Focus | Potential Methods |

| Reaction Rate | Determine the rate law and rate constants for the synthesis. | UV-Vis Spectroscopy, HPLC, NMR monitoring of reaction progress. |

| Activation Energy | Calculate the minimum energy required for the reaction to occur. | Arrhenius plots from temperature-dependent kinetic studies. |

| Enthalpy of Reaction | Measure the heat absorbed or released during the reaction. | Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC). researchgate.net |

| Entropy of Reaction | Determine the change in disorder of the system. | Calculation from Gibbs free energy and enthalpy data. |

| Reaction Mechanism | Elucidate the step-by-step process of bond formation. | DFT calculations, Isotopic labeling studies. |

Design and Synthesis of Novel Derivatives for Specific Molecular Recognition Studies

The core structure of this compound can be systematically modified to create a library of novel derivatives with tailored properties for specific molecular recognition applications. The strategic placement of functional groups can influence the compound's binding affinity and selectivity towards biological targets or materials.

Future research in this area should involve:

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogs with variations in the substituents on the aromatic ring and the N-methyl group, it is possible to establish clear structure-activity relationships. For example, studies on related benzamide (B126) derivatives have shown that the introduction of different groups can significantly impact their biological activity, such as their potential as antidiabetic agents or enzyme inhibitors. nih.govresearchgate.net

Target-Oriented Synthesis: Derivatives can be designed to interact with specific biological targets, such as enzymes or receptors. For instance, by incorporating moieties known to bind to the active site of a particular enzyme, it may be possible to develop potent and selective inhibitors. Research on other benzamide analogs has demonstrated their potential as xanthine (B1682287) oxidase inhibitors and protein kinase inhibitors.

Development of Molecular Probes: Novel derivatives could be synthesized to act as molecular probes for imaging or sensing applications. This could involve the incorporation of fluorophores, photo-activatable groups, or metal-chelating moieties.

| Derivative Type | Potential Application | Design Strategy |

| Bioactive Analogs | Enzyme inhibition, Receptor modulation | Introduce functional groups that mimic the natural substrate or bind to allosteric sites. |

| Fluorescent Probes | Cellular imaging, Binding assays | Attach a fluorescent dye to a non-critical position on the molecule. |

| Photo-activatable Probes | Spatiotemporal control of activity | Incorporate a photolabile protecting group that can be removed with light. |

| Material-binding Derivatives | Surface modification, Sensor development | Introduce groups that can form strong interactions with specific material surfaces. |

Development of High-Throughput Screening Methodologies for Reactivity Profiling

To efficiently explore the reactivity of this compound and its derivatives, the development of high-throughput screening (HTS) methodologies is essential. These techniques would allow for the rapid assessment of numerous reactions under various conditions, accelerating the discovery of new applications.

Promising future research directions include:

Droplet-Based Microfluidics: This technology enables the performance of thousands of reactions in picoliter- to nanoliter-sized droplets, significantly reducing reagent consumption and analysis time. mdpi.comnih.govrsc.orgresearchgate.netmdpi.com It would be an ideal platform for screening the reactivity of this compound with a large library of reactants or catalysts.

Automated Synthesis and Screening Platforms: The integration of robotic systems for automated synthesis and purification with HTS detection methods can create a closed-loop discovery engine. This would allow for the rapid generation and evaluation of derivative libraries.

Development of Novel Assays: The creation of sensitive and robust assays is critical for HTS. This could involve the development of fluorescent or colorimetric probes that signal a specific reaction outcome, such as amide bond formation or the modification of a particular functional group.

| HTS Technology | Application to this compound | Key Advantages |

| Droplet Microfluidics | Screening for new catalysts and reaction conditions for its synthesis and derivatization. | Massive parallelism, low sample consumption, rapid analysis. |

| Automated Reactors | Profiling the reactivity of the compound against a panel of different nucleophiles or electrophiles. | High reproducibility, precise control over reaction parameters. |

| Fluorescence-based Assays | Quantifying the extent of reaction in a high-throughput format. | High sensitivity, compatibility with plate-based readers. |

By pursuing these future research directions, the scientific community can significantly expand the knowledge base surrounding this compound, potentially leading to the discovery of new, valuable applications in fields ranging from medicinal chemistry to materials science.

Q & A

Q. What are the recommended synthetic routes and reaction conditions for preparing 2-chloro-N-methyl-4-nitrobenzamide?

Methodological Answer: The synthesis typically involves coupling 4-nitrobenzoyl chloride derivatives with methylamine or methyl-substituted intermediates. Key methods include:

- Chlorination and Amidation: Reacting 4-nitrobenzoic acid with thionyl chloride (SOCl₂) to form 4-nitrobenzoyl chloride, followed by reaction with methylamine in anhydrous dichloromethane (DCM) under nitrogen .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DCM) at 0–50°C improve yield by minimizing hydrolysis of the acyl chloride intermediate .

- Catalytic Additives: Use of DMAP (4-dimethylaminopyridine) enhances reaction efficiency in amidation steps .

Q. Table 1: Comparative Synthesis Conditions

| Reagent System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| SOCl₂ + Methylamine | DCM | 0–25°C | 78–85 | |

| Oxalyl Chloride | THF | 50°C | 65–72 |

Q. How is this compound characterized structurally?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Single-crystal diffraction using SHELX software resolves bond angles and torsional strain. For example, the nitro group often exhibits planarity with the benzene ring (torsion angle <5°) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved for this compound?

Methodological Answer:

- Dynamic Effects: Variable-temperature NMR (VT-NMR) identifies rotational barriers in the amide bond. For example, coalescence temperatures >100°C suggest restricted rotation .

- Solvent Polarity: Use DMSO-d₆ to stabilize charge-separated resonance forms, clarifying split peaks caused by tautomerism .

- 2D NMR (COSY, HSQC): Correlate ambiguous protons and carbons to assign signals definitively .

Q. What strategies optimize reaction yields while minimizing byproducts like hydrolyzed acids?

Methodological Answer:

- Moisture Control: Strict anhydrous conditions (e.g., molecular sieves, argon atmosphere) prevent hydrolysis of acyl chloride intermediates .

- Stepwise Quenching: Add methylamine slowly to avoid exothermic side reactions. Post-reaction, neutralize excess HCl with NaHCO₃ before extraction .

- Byproduct Analysis: LC-MS or TLC (Rf = 0.3 in ethyl acetate/hexane) identifies hydrolyzed 4-nitrobenzoic acid (Rf = 0.1), guiding purification via column chromatography .

Q. How can computational modeling predict the reactivity of this compound in further functionalization?

Methodological Answer:

- DFT Calculations: Use Gaussian09 with B3LYP/6-31G* basis sets to map electrostatic potential surfaces. The nitro group’s electron-withdrawing nature directs electrophilic substitution to the meta position .

- Transition State Analysis: Identify energy barriers for nucleophilic attack at the carbonyl carbon (e.g., hydrolysis or aminolysis) .

- Docking Studies: Predict binding affinities for biological targets (e.g., enzymes) by simulating interactions with the nitro and chloro substituents .

Q. How do structural analogs (e.g., chloro vs. fluoro substituents) affect the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity (LogP): Chloro substituents increase LogP by ~0.5 compared to fluoro analogs, measured via shake-flask HPLC .

- Thermal Stability: DSC analysis shows decomposition temperatures (Td) of 220–240°C for chloro derivatives vs. 200–210°C for fluoro analogs .

- Bioactivity Trends: Chloro groups enhance antimicrobial potency (MIC = 8 µg/mL) compared to fluoro (MIC = 16 µg/mL) in agar dilution assays .

Q. What crystallographic challenges arise in resolving the structure of this compound?

Methodological Answer:

- Twinned Crystals: Use SHELXD for twin law identification (e.g., twofold rotation) and refine with HKLF5 format in SHELXL .

- Disorder Modeling: Partial occupancy refinement for chlorine atoms in cases of static disorder (R-factor improvement from 0.10 to 0.05) .

- High-Resolution Data: Collect data to 0.8 Å resolution using synchrotron sources to resolve overlapping electron density peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.